molecular formula C5H7Cl2NO B2478873 N-(2,2-dichloroethenyl)propanamide CAS No. 37001-11-9

N-(2,2-dichloroethenyl)propanamide

Cat. No.: B2478873
CAS No.: 37001-11-9
M. Wt: 168.02
InChI Key: VIFZXNSINBITNE-UHFFFAOYSA-N
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Description

N-(2,2-Dichloroethenyl)propanamide is a chloro-substituted propanamide derivative characterized by a dichloroethenyl group (-CH=CCl₂) attached to the nitrogen atom of the propanamide backbone (CH₃CH₂C(O)NH-). This compound is primarily utilized as a synthetic intermediate or building block in organic chemistry, particularly for developing agrochemicals or pharmaceuticals . Its structural uniqueness lies in the electron-withdrawing dichloroethenyl group, which enhances electrophilicity and may confer pesticidal activity by analogy to related compounds like permethrin .

Properties

IUPAC Name

N-(2,2-dichloroethenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2NO/c1-2-5(9)8-3-4(6)7/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFZXNSINBITNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dichloroethenyl)propanamide typically involves the reaction of 2,2-dichloroethenylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dichloroethenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-dichloroethenyl)propanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,2-dichloroethenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Propanamide Derivatives

Structural and Functional Comparisons

The table below compares N-(2,2-dichloroethenyl)propanamide with structurally related propanamide derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Applications/Notes References
This compound C₅H₇Cl₂NO 192.03* Not explicitly provided -NH-(CH=CCl₂) Building block for pesticides/pharmaceuticals
2-Chloro-N-(2-methylphenyl)propanamide C₁₀H₁₂ClNO 197.66 19281-31-3 -Cl on propanamide; -N-(2-methylphenyl) Herbicide intermediate
2-Chloro-N-(2-nitrophenyl)propanamide C₉H₉ClN₂O₃ 228.45 206054-37-7 -Cl on propanamide; -N-(2-nitrophenyl) R&D use; nitro group enhances reactivity
2-[(2,3-Dichlorophenyl)amino]-N,N-dimethylpropanamide C₁₁H₁₄Cl₂N₂O 261.15 Not provided -N,N-dimethyl; dichlorophenylamino Potential agrochemical candidate
Permethrin (for pesticidal activity context) C₂₁H₂₀Cl₂O₃ 391.29 52645-53-1 Dichloroethenyl group in cyclopropane ring Broad-spectrum insecticide

*Calculated molecular weight based on formula C₅H₇Cl₂NO.

Key Observations:
  • Substituent Effects: The dichloroethenyl group in this compound enhances electrophilicity, similar to permethrin’s dichloroethenyl moiety, which disrupts insect sodium channels . Electron-withdrawing groups (e.g., -NO₂ in ’s compound) increase reactivity but may reduce stability compared to alkyl or aryl substituents. Bulky substituents (e.g., diphenylethyl in ) hinder solubility but improve lipid membrane penetration, relevant for pesticidal formulations.
  • Applications: Propanamides with chloro or nitro substituents (e.g., ) are commonly intermediates in herbicide synthesis, such as propachlor (2-chloro-N-isopropyl-N-phenylacetamide) .

Biological Activity

N-(2,2-dichloroethenyl)propanamide is a synthetic compound with notable biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C5H7Cl2N
  • CAS Number : 37001-11-9

The compound features a dichloroethenyl group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. The dichloroethenyl moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism can significantly impact various biochemical pathways and cellular processes.

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example:

  • Target Enzymes : Cytochrome P450 enzymes
  • Effect : Inhibition can lead to altered drug metabolism and increased toxicity of co-administered drugs.

Toxicological Studies

Toxicological evaluations have indicated that this compound exhibits acute toxicity in laboratory settings:

  • LD50 Values : Studies suggest varying LD50 values depending on the route of administration (oral vs. dermal).
  • Symptoms of Exposure : Symptoms may include skin irritation and respiratory distress upon inhalation or skin contact.

Case Studies

  • Case Study on Enzyme Interaction :
    • Objective : To evaluate the inhibitory effects of this compound on cytochrome P450 3A4.
    • Methodology : In vitro assays were conducted using human liver microsomes.
    • Findings : The compound showed significant inhibition with an IC50 value indicating a strong potential for drug-drug interactions.
  • Toxicity Assessment in Rodent Models :
    • Objective : To assess the acute toxicity profile in rodents.
    • Methodology : Administered via oral gavage; observed for 14 days.
    • Findings : Notable weight loss and signs of distress were observed at higher doses, correlating with histopathological changes in liver tissue.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
N-(2,2-Dichloroethenyl)acetamideSimilar dichloroethenyl groupModerate enzyme inhibition
N-(2,2-Dichloroethenyl)butanamideLonger carbon chainIncreased lipophilicity
N-(2,2-Dichloroethenyl)pentanamideFurther extended carbon chainReduced potency

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